4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
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Overview
Description
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a synthetic organic compound known for its unique photophysical properties. It is widely used in various scientific research fields, particularly in the study of molecular rotors and fluorescent probes. The compound is characterized by its ability to exhibit strong fluorescence, which is highly sensitive to the viscosity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired styryl compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its photophysical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the microenvironment of molecules and monitor chemical reactions.
Biology: Serves as a marker for biological objects, particularly in the study of cell membranes and viscosity changes within cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its photophysical properties.
Industry: Utilized in the development of photofunctional materials and sensors
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves its interaction with the microenvironment, particularly its sensitivity to viscosity changes. The compound’s fluorescence quantum yield increases significantly with an increase in the microenvironment viscosity. This property makes it an effective molecular rotor and fluorescent probe. The molecular targets and pathways involved include interactions with cell membranes and other biological structures, where it can provide valuable information about the local environment .
Comparison with Similar Compounds
Similar Compounds
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: Similar in structure but with diethylamino groups instead of dimethylamino groups.
4-(4-Dimethylaminostyryl)-1-methylquinolinium iodide: Contains a quinolinium ring instead of a pyridinium ring.
Uniqueness
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its high sensitivity to viscosity changes, making it an excellent molecular rotor and fluorescent probe. Its ability to provide detailed information about the microenvironment in various applications sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNFDSOJKNOBIA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914744 |
Source
|
Record name | 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50914744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959-81-9 |
Source
|
Record name | 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50914744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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